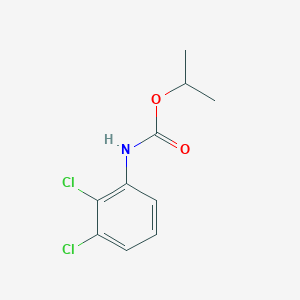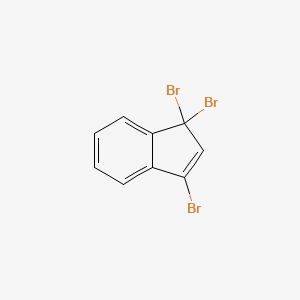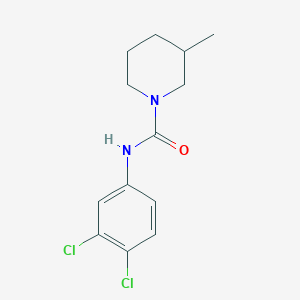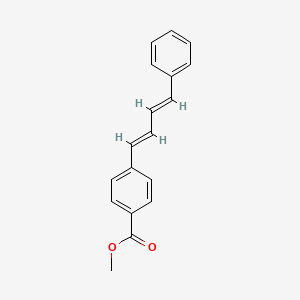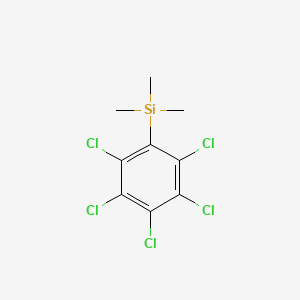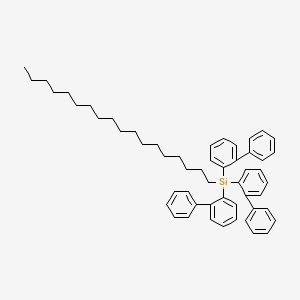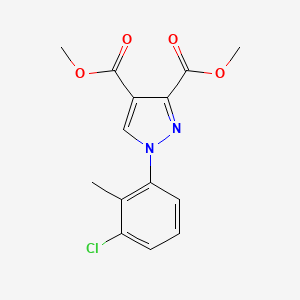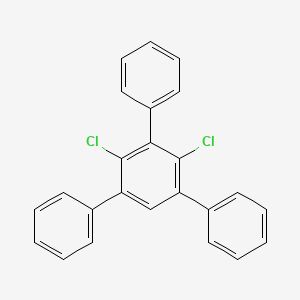
2,4-Dichloro-1,3,5-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H16Cl2 It is a derivative of benzene, where two chlorine atoms and three phenyl groups are substituted at the 2, 4, and 1, 3, 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,3,5-triphenylbenzene typically involves the electrophilic aromatic substitution reaction. One common method is the chlorination of 1,3,5-triphenylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-triphenylbenzene or 2,4-dialkoxy-1,3,5-triphenylbenzene can be formed.
Oxidation Products: Quinone derivatives of 1,3,5-triphenylbenzene.
Reduction Products: Cyclohexyl derivatives of 1,3,5-triphenylbenzene.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1,3,5-triphenylbenzene involves its interaction with various molecular targets. The compound’s chlorine atoms and phenyl groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The chlorine atoms can be replaced by other electrophiles, leading to the formation of new compounds.
π-π Interactions: The phenyl groups can engage in π-π stacking interactions with other aromatic systems, influencing the compound’s behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-1,3,5-triazine: Another chlorinated aromatic compound with different reactivity and applications.
1,3,5-Triphenylbenzene: The parent compound without chlorine substitution, used as a photoluminescent chemo-sensor platform.
2,4-Dichloro-1,3,5-tribromobenzene: A similar compound with bromine atoms instead of phenyl groups, exhibiting different chemical properties.
Uniqueness: 2,4-Dichloro-1,3,5-triphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and phenyl groups makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
112322-80-2 |
|---|---|
Molekularformel |
C24H16Cl2 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
2,4-dichloro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C24H16Cl2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
ZQBDQCKMIHCHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


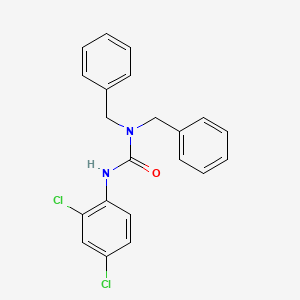
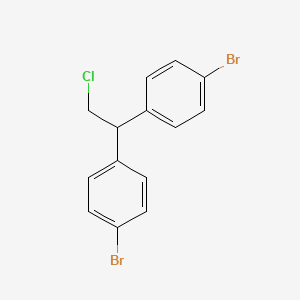
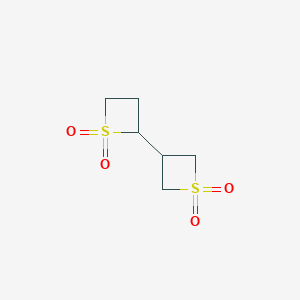
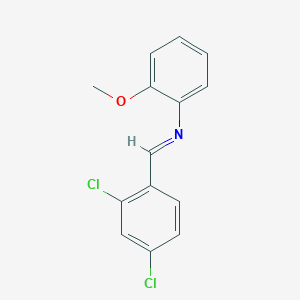
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
